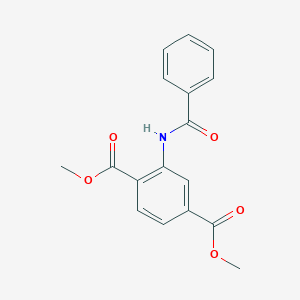

Dimethyl 2-(benzoylamino)terephthalate

Description

Dimethyl 2-(benzoylamino)terephthalate (CAS: 321531-64-0) is an aromatic ester derivative characterized by a terephthalate backbone substituted with a benzoylamino group at the 2-position and methyl ester groups at the 1- and 4-positions. Its structure combines the rigidity of the para-substituted terephthalate core with the functional versatility of the benzoylamino moiety.

Properties

Molecular Formula |

C17H15NO5 |

|---|---|

Molecular Weight |

313.3 g/mol |

IUPAC Name |

dimethyl 2-benzamidobenzene-1,4-dicarboxylate |

InChI |

InChI=1S/C17H15NO5/c1-22-16(20)12-8-9-13(17(21)23-2)14(10-12)18-15(19)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,19) |

InChI Key |

SYZOQVQSPOXBPO-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC=CC=C2 |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Differences

The benzoylamino group in this compound introduces hydrogen-bonding capacity and electronic effects, distinguishing it from simpler esters like dimethyl phthalate or DEHTP. Unlike DEHTP, which features bulky alkyl chains for plasticization, the methyl esters in the target compound suggest lower molecular weight and higher polarity .

Functional and Application Differences

- This compound: Likely used in niche applications such as pharmaceutical intermediates (e.g., azlactone derivatives, as in ) or photoactive materials due to its conjugated aromatic system.

- DEHTP () : Primarily a plasticizer for PVC, valued for its low volatility and compatibility with polymers.

- Dimethyl phthalate () : Employed as a plasticizer and insect repellent but faces regulatory restrictions due to environmental toxicity.

- Poly(tetramethylene terephthalate) () : A high-performance polymer for food-contact materials and textiles, emphasizing thermal stability.

Physicochemical Properties

- Thermal Stability : Likely lower than polymeric analogs (e.g., poly(tetramethylene terephthalate)) but higher than dimethyl phthalate due to aromatic rigidity.

- Volatility : Lower than dimethyl phthalate (smaller esters) but higher than DEHTP (bulky alkyl chains reduce volatility) .

Toxicity and Regulatory Considerations

Preparation Methods

Core Reaction Sequence

The synthesis of dimethyl 2-(benzoylamino)terephthalate typically follows a two-step protocol:

-

Esterification of Terephthalic Acid Derivatives : Introduction of methyl ester groups at the 1- and 4-positions of terephthalic acid.

-

Benzoylation of the Amino Group : Coupling a benzoyl chloride derivative to the 2-amino substituent of the terephthalate intermediate.

Key intermediates include 2-aminoterephthalic acid and its dimethyl ester, which serve as substrates for subsequent acylation.

Esterification Methodologies

Acid-Catalyzed Esterification

Concentrated sulfuric acid (H₂SO₄) in methanol is a widely used system for esterifying carboxylic acids. For example, 2-bromoterephthalic acid undergoes esterification with methanol under reflux (65°C, 6 hours) to yield dimethyl 2-bromoterephthalate in 92% yield. Adapting this method for 2-aminoterephthalic acid would involve similar conditions, though the amino group may require protection to prevent side reactions.

Representative Conditions :

Thionyl Chloride-Mediated Esterification

Thionyl chloride (SOCl₂) converts carboxylic acids to acyl chlorides in situ, which subsequently react with methanol to form esters. A solution of 2-bromoterephthalic acid in methanol with SOCl₂ (0°C to room temperature, 16 hours) achieved 93% yield of the dimethyl ester. This method avoids acidic conditions, making it suitable for acid-sensitive substrates.

Advantages :

Benzoylation of the Amino Group

Schotten-Baumann Reaction

The amino group of dimethyl 2-aminoterephthalate reacts with benzoyl chloride in a biphasic system (aqueous NaOH/organic solvent). This method, adapted from peptide synthesis, ensures rapid acylation while neutralizing HCl byproducts.

Procedure :

-

Dissolve dimethyl 2-aminoterephthalate in dichloromethane.

-

Add benzoyl chloride dropwise at 0°C.

-

Stir with aqueous NaOH (2 M) for 2 hours.

Carbodiimide-Mediated Coupling

Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) facilitate the coupling of carboxylic acids (e.g., benzoyl chloride derivatives) with amines. A related PET monomer synthesis used DCC/DMAP to couple a benzoyloxyethyl group to a terephthalate backbone in dichloromethane (20 hours, room temperature), yielding 62% product.

Optimization Tips :

-

Use ice baths to minimize exothermic side reactions.

-

Purify via dry flash chromatography to remove dicyclohexylurea (DCU) byproducts.

Comparative Analysis of Methods

Esterification Routes

Acylation Routes

| Parameter | Schotten-Baumann | DCC/DMAP |

|---|---|---|

| Yield | Moderate (75–85%) | Higher (62–80%) |

| Cost | Low | High (reagent cost) |

| Purity | Requires extraction | Needs chromatography |

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

¹H NMR : Key signals include methyl ester singlets (δ 3.93–3.98 ppm) and aromatic protons (δ 7.81–8.33 ppm).

-

LC-MS : Molecular ion peaks at m/z 371.3 [M+H]⁺ confirm the product.

Industrial and Research Applications

Q & A

Basic Research Questions

Q. What are the critical synthetic steps and conditions for producing Dimethyl 2-(benzoylamino)terephthalate with high purity?

- Methodological Answer : The synthesis typically involves esterification of the precursor acid (e.g., 2-(benzoylamino)terephthalic acid) with methanol under reflux. Critical parameters include:

- Catalyst selection : Acid catalysts (e.g., sulfuric acid) or enzymatic catalysts can influence reaction efficiency.

- Reaction time and temperature : Prolonged reflux (~6–12 hours) at 60–80°C ensures complete esterification.

- Purification : Recrystallization from ethanol or methanol-water mixtures improves purity. Chromatographic methods (e.g., column chromatography) may resolve byproducts .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : A combination of spectroscopic and chromatographic methods is recommended:

- Spectroscopy :

- NMR (¹H and ¹³C) confirms structural integrity, particularly the ester and benzoylamino groups.

- FT-IR verifies functional groups (C=O stretch at ~1700–1750 cm⁻¹, N-H stretch at ~3300 cm⁻¹).

- Chromatography :

- HPLC with UV detection monitors purity (>98% threshold).

- GC-MS identifies volatile impurities or residual solvents .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Temperature and humidity : Store samples at 25°C/60% RH, 40°C/75% RH, and cycle between extremes.

- Analytical endpoints : Monitor degradation via HPLC and track changes in melting point.

- Light sensitivity : Expose to UV-Vis light (300–800 nm) and assess photodegradation using spectrophotometry .

Advanced Research Questions

Q. How can factorial design optimize reaction parameters for synthesizing this compound?

- Methodological Answer : Apply a 2³ factorial design to evaluate three variables (catalyst concentration, temperature, and molar ratio):

- Factors and levels : Test low/high catalyst (0.5% vs. 2%), temperatures (60°C vs. 80°C), and acid:methanol ratios (1:3 vs. 1:6).

- Response variables : Yield, purity, and reaction time.

- Statistical analysis : Use ANOVA to identify significant interactions (e.g., temperature-catalyst synergy) and derive optimal conditions .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- Quantum mechanical modeling : Use DFT (Density Functional Theory) to calculate electron density maps, identifying electrophilic sites (e.g., ester carbonyl groups).

- Molecular dynamics (MD) simulations : Simulate solvent effects (e.g., polar aprotic solvents like DMF) on reaction pathways.

- Software tools : COMSOL Multiphysics or Gaussian for energy barrier calculations .

Q. How can contradictions in biological activity data across in vitro studies be systematically resolved?

- Methodological Answer :

- Meta-analysis framework :

Data harmonization : Normalize assay conditions (e.g., cell lines, incubation times).

Sensitivity analysis : Identify outliers using Grubbs’ test or robust regression.

Mechanistic validation : Cross-reference activity with structural analogs (e.g., dimethyl terephthalate derivatives) to isolate substituent effects .

- Theoretical alignment : Link discrepancies to differences in molecular target binding affinities or assay interference (e.g., solvent cytotoxicity) .

Q. What strategies enhance the compound’s application in polymer science without compromising biodegradability?

- Methodological Answer :

- Copolymer design : Incorporate this compound into polyesters or polyamides via step-growth polymerization.

- Biodegradation testing : Use ASTM D5338 standards with compost inoculum to track mass loss and CO₂ evolution.

- Additive screening : Integrate enzymatic catalysts (e.g., lipases) into the polymer matrix to accelerate breakdown .

Methodological Notes

- Data Validation : Cross-validate analytical results using orthogonal methods (e.g., NMR with X-ray crystallography if single crystals are obtainable).

- Ethical Compliance : Adhere to in vitro research guidelines (e.g., OECD 423 for cytotoxicity) and avoid human/animal testing without regulatory approval .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.